The mechanism of action of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde itself is not discussed in the provided research. Its significance lies in its role as a precursor to Vonoprazan fumarate. Vonoprazan functions as a potassium-competitive acid blocker (P-CAB) by inhibiting the gastric H+,K+-ATPase enzyme [, , , ]. This inhibition is K+-competitive, with a Ki of 10 nM at pH 7 []. The positive charge on the molecule allows for greater accumulation in parietal cells compared to previous P-CABs [].
The compound belongs to the class of heterocyclic compounds and is specifically categorized as a pyrrole derivative. Its molecular formula is , and it has a molecular weight of approximately 364.36 g/mol. The presence of the fluorophenyl and pyridinylsulfonyl groups indicates its potential for diverse chemical reactivity and biological interactions.
The synthesis of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde involves several steps that utilize specific reagents and conditions to achieve high yields and purity. The synthesis can be summarized as follows:
The molecular structure of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde features:
The structural integrity and reactivity of this compound can be inferred from its functional groups which provide sites for further chemical reactions .
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde participates in various chemical reactions typical for compounds with aldehyde and sulfonamide functionalities:
These reactions are essential for modifying the compound into derivatives with potentially enhanced biological activities or different pharmacological profiles .
The physical and chemical properties of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde include:
These properties are critical for determining its handling, storage conditions, and applicability in various chemical processes .
The primary application of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde lies in pharmaceutical chemistry:
The synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS: 881677-11-8) typically begins with the construction of the pyrrole core, followed by sequential functionalization. A common approach involves the sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde using pyridine-3-sulfonyl chloride under basic conditions. This reaction is typically performed in anhydrous dichloromethane or tetrahydrofuran (THF) with triethylamine as an acid scavenger at 0–5°C to minimize side reactions [6] [10]. The sulfonylated intermediate is then subjected to in situ formylation using dichloromethyl methyl ether and titanium tetrachloride (Vilsmeier-Haack conditions), achieving moderate yields (65–75%). Critical challenges in this route include the moisture sensitivity of sulfonyl chloride reagents and the competitive over-chlorination during formylation. The stoichiometric ratio of sulfonyl chloride to pyrrole (1.05–1.1:1) and controlled addition rates are essential for suppressing disubstituted byproducts [1] [6].
Recent innovations focus on streamlining synthesis through one-pot methodologies. A patented approach utilizes 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile as a precursor, combining reductive cyclization and formylation in a single reaction vessel. Raney nickel acts as a heterogeneous catalyst in a solvent system of tetrahydrofuran/water (4:1) under acidic conditions (acetic acid, pH 4–5). Sodium hypophosphite serves as a mild reducing agent, facilitating the conversion at 38–40°C with 85–92% yield [4] [8]. Key advantages include:
Solvent selection critically impacts yield, purity, and process sustainability. Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) facilitate sulfonylation but complicate downstream purification. Conversely, mixed-solvent systems enable phase separation for intermediate isolation. For example, a toluene/water mixture during sulfonylation allows extraction of the product into the organic phase while removing water-soluble impurities [1] [6]. Industrial optimizations focus on:
Table 1: Solvent Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Yield (%) | Impurity Profile |
---|---|---|---|---|
Sulfonylation | Dichloromethane/Toluene | 0–5°C | 78–82 | <0.5% disubstituted byproduct |
Formylation | DMF/Acetonitrile (3:1) | 60–65°C | 70–75 | <2% chlorinated impurity |
One-pot reductive cyclization | THF/Water (4:1) | 38–40°C | 90–92 | <1% des-fluoro impurity |
Purification of the crude aldehyde presents challenges due to polar impurities and isomeric byproducts. Industrial-scale processes prioritize crystallization over chromatography for cost efficiency. A multi-solvent recrystallization system using ethyl acetate/n-hexane (1:3 v/v) achieves >99.5% purity with 85% recovery. Critical parameters include:
Table 2: Purification Method Comparison
Method | Purity (%) | Recovery (%) | Solvent Consumption | Time | Scale Suitability |
---|---|---|---|---|---|
Ethyl acetate/n-Hexane crystallization | 99.5 | 85 | 8L/kg | 12h | Pilot to manufacturing |
Silica gel chromatography | 99.9 | 70–75 | 15–20L/kg | 24–48h | Gram to kilogram |
Acetonitrile/Water anti-solvent crystallization | 99.3 | 88 | 5L/kg | 10h | Bench to pilot |
The aldehyde functionality serves as a precursor to chlorinated derivatives essential for further derivatization. Treatment with N-chlorosuccinimide (NCS) in DMF at 60°C for 1 hour selectively yields 2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (68% yield). This intermediate is pivotal for synthesizing vonoprazan side chains via nucleophilic substitution. The chlorination exhibits high regioselectivity at the pyrrole 2-position due to electron-withdrawing effects of the sulfonyl group. Subsequent functionalizations include:
Table 3: Key Derivatives from Carbaldehyde Intermediate
Derivative | Reagent/Conditions | Yield (%) | Primary Application |
---|---|---|---|
2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | NCS/DMF, 60°C, 1h | 68 | Vonoprazan precursor |
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethylamine | NaBH₄/MeNH₂, THF, 25°C | 75 | Direct vonoprazan synthesis |
(E)-3-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]acrylic acid | (Ph₃P=CHCO₂Et), then hydrolysis | 62 | Prodrug development |
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: